N-tert-Butyldibenzylamine
Overview
Description
N-tert-Butyldibenzylamine is a chemical compound with the molecular formula C18H23N and a molecular weight of 253.38 . It is also known by other names such as N,N-Dibenzyl tert-butylamine, N,N-Dibenzyl-2-methylpropane-2-amine, and N,N-Dibenzyl-tert-butylamine . It is used as an impurity of Terbutaline, a fast-acting bronchodilator and a β2 adrenergic receptor agonist used to treat asthma and premature labor .
Synthesis Analysis
The synthesis of this compound involves the reaction of nitriles (aryl, benzyl and sec-alkyl nitriles) with tert-butyl benzoate catalyzed by Zn(ClO4)2·6H2O at 50 °C under solvent-free conditions . This process is efficient, mild, and inexpensive .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various tools such as MolView . The structure is related to acetylcholine, which contains a quaternary nitrogen group .Chemical Reactions Analysis
This compound can participate in various chemical reactions. For instance, it can be used in the synthesis of N-nitroso compounds from secondary amines using tert-butyl nitrite (TBN) under solvent-free conditions . This reaction has a broad substrate scope and yields excellent results .Physical and Chemical Properties Analysis
This compound has a melting point of 68-70 °C and a boiling point of 142-145 °C (Press: 3 Torr). Its density is predicted to be 0.988±0.06 g/cm3 . It also has a pKa value of 8.09±0.50 (Predicted) .Scientific Research Applications
Stereoselective Synthesis
N-tert-Butyldibenzylamine plays a critical role in stereoselective synthesis, demonstrating its utility in creating chiral compounds. For instance, it has been utilized in the Michael addition to derive diastereomeric β-amino esters from (+)-tert-butyl perillate and (+)-tert-butyl phellandrate, showcasing its application in producing β-amino acids, which are significant building blocks for β-peptides and 1,3-heterocycles (Szakonyi, Sillanpää, & Fülöp, 2014). This illustrates the compound's potential in advancing the synthesis of complex molecular structures with precise stereochemical control.
Organic Catalysis
In organic catalysis, this compound's application is exemplified through its involvement in facilitating transition metal-free intramolecular biaryl-coupling, thereby contributing to the synthesis of complex organic frameworks such as pyrrolophenanthridones, phenanthridines, and benzo[c]phenanthridines. This process offers an efficient route to Amaryllidaceae and benzo[c]phenanthridines alkaloids, underscoring the compound's role in the synthesis of bioactive molecules (De, Mishra, Kakde, Dey, & Bisai, 2013).
Chemical Synthesis and Modification
This compound's utility extends to chemical synthesis and modification, where it has been applied in the aza-allyl conjugate addition-Michael addition-ring closure reaction sequence. This process results in the construction of chiral aminocyclohexane containing multiple stereogenic centers, highlighting its capacity for generating compounds with complex stereochemistry (Koutsaplis, Andrews, Bull, Duggan, Fraser, Jensen, 2007). Such methodologies are instrumental in the development of new synthetic routes for pharmaceuticals and advanced materials.
Asymmetric Synthesis
The compound has also found use in the asymmetric synthesis of amines, showcasing its versatility in stereoselective reductions. This application is crucial for creating enantiomerically enriched compounds, which are fundamental in the development of drugs and active pharmaceutical ingredients (Martjuga, Belyakov, Liepinsh, & Suna, 2011).
Material Science and Sensing Applications
In material science, this compound-derived compounds have been employed as chemosensors, exemplified by the synthesis of a rhodamine-based compound for the selective sensing of Zn2+ and Al3+ ions. This application underscores the compound's potential in the development of new materials for sensing and detection technologies (Roy, Shee, Mukherjee, Mandal, & Roy, 2019).
Mechanism of Action
Target of Action
N-tert-Butyldibenzylamine is an organic compound that is used as a chemical intermediate in the synthesis of other compounds It is known to be an impurity of terbutaline , a β2 adrenergic receptor agonist used to treat asthma and premature labor .
Mode of Action
As an impurity of terbutaline, it may interact with β2 adrenergic receptors, similar to terbutaline
Biochemical Pathways
As an impurity of Terbutaline, it might be involved in the adrenergic signaling pathway, which is crucial for the regulation of smooth muscle tone in the airways . .
Pharmacokinetics
As an organic compound, its bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins
Result of Action
As an impurity of Terbutaline, it might have some influence on the β2 adrenergic receptor signaling pathway, potentially affecting smooth muscle relaxation in the airways . .
Properties
IUPAC Name |
N,N-dibenzyl-2-methylpropan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N/c1-18(2,3)19(14-16-10-6-4-7-11-16)15-17-12-8-5-9-13-17/h4-13H,14-15H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPFYOXKDKHANSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(CC1=CC=CC=C1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00184915 | |
Record name | N-tert-Butyldibenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00184915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30923-82-1 | |
Record name | N-(1,1-Dimethylethyl)-N-(phenylmethyl)benzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30923-82-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-tert-Butyldibenzylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030923821 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC151990 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151990 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-tert-Butyldibenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00184915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-tert-butyldibenzylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.794 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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